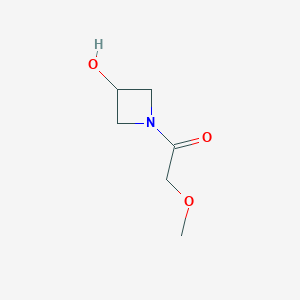
N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide
説明
“N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” is a chemical compound with the molecular formula C17H19NO3. It is used for the synthesis of analogs of Melatonin, containing naphthalene moiety instead of indole nucleus .
Synthesis Analysis
The synthesis of “N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” involves the reduction of 2-(7-methoxynaphthalen-1-yl) acetamide using a reducing agent in an organic solvent . The solid obtained from this process is then dried under vacuum to obtain the title product .Molecular Structure Analysis
The molecular structure of “N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” is characterized by a naphthalene ring substituted with a methoxy group and an ethylacetamide group .Chemical Reactions Analysis
“N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” acts as a reagent in the synthesis of antidepressant agomelatine by a tandem allylic chlorination-isomerization process .科学的研究の応用
- Summary of the Application : N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is used in neurology research, particularly in the study of neurotransmission, nociception, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, and pain and inflammation .
- Results or Outcomes : The outcomes of these studies would also vary depending on the specific research goals. However, the overall aim would be to gain a better understanding of neurological processes and potentially develop new treatments for neurological conditions .
Neurology Research
- Summary of the Application : This compound can be used for the synthesis of the analogs of Melatonin . These analogs contain a naphthalene moiety instead of an indole nucleus, which may have high affinity for the melatonin receptor .
- Results or Outcomes : The goal of this research would be to develop new compounds with potential therapeutic applications .
- Summary of the Application : This compound can be used in the design, preparation, and in vitro evaluation of melatonin derivatives as serotonin N-acetyltransferase inhibitors .
- Methods of Application : The compound would be used in a laboratory setting to design and prepare new melatonin derivatives. These derivatives would then be evaluated in vitro for their ability to inhibit serotonin N-acetyltransferase .
- Results or Outcomes : The goal of this research would be to develop new compounds with potential therapeutic applications .
Synthesis of Melatonin Analogs
Design and Evaluation of Melatonin Derivatives
- Chemical Research
- Summary of the Application : This compound is used in chemical research, particularly in the synthesis of new compounds .
- Results or Outcomes : The outcomes of these studies would also vary depending on the specific research goals. However, the overall aim would be to develop new compounds with potential applications .
特性
IUPAC Name |
N-acetyl-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(19)18(13(2)20)10-9-15-6-4-5-14-7-8-16(21-3)11-17(14)15/h4-8,11H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGHCTJYAWJHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)
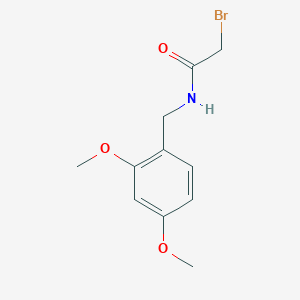
![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)


![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)
![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)
![{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1445235.png)
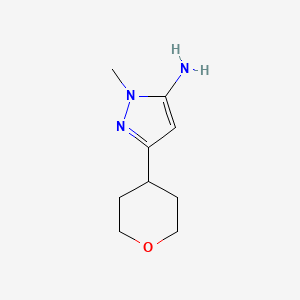
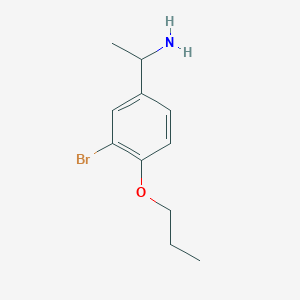
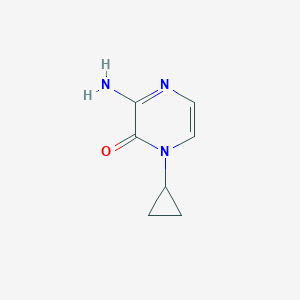
![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)
